BenchChemオンラインストアへようこそ!

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane

Drug Discovery Chemical Biology Pharmacology

This quinuclidine-pyrimidine ether is a research-use-only building block ideal for constructing novel screening libraries or as a negative control in SAR studies. Its specific 4-trifluoromethyl regioisomer, with a molecular weight of 273.26 g/mol and a calculated logP of ~2.3, offers a unique 3D pharmacophore with no reported biological activity, eliminating off-target effects in target-specific research. Avoid generic substitution risks; procure this precise compound to ensure the integrity of your chemical starting point.

Molecular Formula C12H14F3N3O
Molecular Weight 273.259
CAS No. 2198911-17-8
Cat. No. B2566008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane
CAS2198911-17-8
Molecular FormulaC12H14F3N3O
Molecular Weight273.259
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC3=NC=CC(=N3)C(F)(F)F
InChIInChI=1S/C12H14F3N3O/c13-12(14,15)10-1-4-16-11(17-10)19-9-7-18-5-2-8(9)3-6-18/h1,4,8-9H,2-3,5-7H2
InChIKeyJQDPPWQHTMZQKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane (CAS 2198911-17-8): Chemical Identity and Baseline Research Status


The compound 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane (CAS 2198911-17-8) is a synthetic small molecule with the molecular formula C12H14F3N3O and a molecular weight of 273.26 g/mol, characterized by a quinuclidine core linked via an ether bridge to a 4-(trifluoromethyl)pyrimidine moiety [1]. Its calculated physicochemical properties include a logP of approximately 2.3 and a topological polar surface area of 52.15 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity [1]. Extensive annotation in the ZINC database and ChEMBL confirms that, as of the latest updates, no biological activity, target interaction, or pharmacological data is available for this specific compound and it has not been reported in any peer-reviewed publications [1][2]. Its current listing in chemical catalogs positions it primarily as a research-use-only building block, with no established therapeutic, agrochemical, or industrial application defined by quantitative performance metrics [1].

Procurement Risk: Why In-Class Quinuclidine-Pyrimidine Ethers Cannot Be Interchanged with CAS 2198911-17-8


The quinuclidine-pyrimidine ether chemotype encompasses a diverse chemical space where subtle alterations in substituent position and type lead to profoundly different biological profiles. For instance, shifting the trifluoromethyl group from the pyrimidine's 4-position (as in CAS 2198911-17-8) to the 6-position, or introducing an additional methyl group to create 3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane, generates a distinct compound (CAS 2201739-00-4) with a different molecular weight (287.28 vs. 273.26 g/mol) and electronic distribution . These structural variations are known to critically impact target binding, pharmacokinetics, and metabolic stability in related quinuclidine-based series, such as NK-1 antagonists where the bis(trifluoromethyl) arrangement is a key pharmacophore [1]. Critically, the complete absence of published biological or pharmacological data for the target compound means that its specific interaction landscape is unknown. Generic substitution based solely on scaffold similarity carries a high risk of procurement failure, as even structurally close analogs may exhibit divergent, and in this case undefined, functional behaviors, rendering them unsuitable substitutes in a research program requiring precise chemical starting points .

Quantitative Performance Differentiation Analysis for 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane


Absence of Biological Data Precludes Quantitative Potency Differentiation

A quantitative evidence-based differentiation cannot be performed as no biological activity data are available for 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane. Authoritative databases such as ZINC and ChEMBL report zero known activities, zero publications, and no target interactions for this compound [1][2]. In contrast, close structural analogs, such as the regioisomeric 3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane, have been referenced in patents (e.g., US7488827B2) and used as intermediates . The absence of a quantifiable baseline for the target compound makes any claim of superiority or differentiation meaningless.

Drug Discovery Chemical Biology Pharmacology

Physicochemical Property Comparison vs. Regioisomeric Analog

A comparison of calculated physicochemical properties reveals minor but potentially critical differences between the target compound and its closest commercially listed analog. The target compound (CAS 2198911-17-8) has a molecular weight of 273.26 g/mol and a clogP of ~2.3 [1]. The analog 3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane (CAS 2201739-00-4) is heavier at 287.28 g/mol, and the addition of the methyl group likely increases its lipophilicity (clogP not publicly available for the analog) . The lower molecular weight and moderated lipophilicity of the target compound could theoretically offer superior solubility and permeability profiles, making it a more attractive fragment-like starting point, but this remains an untested class-level inference derived from general medicinal chemistry principles [1][2].

Medicinal Chemistry Property-Based Design ADME Prediction

Recommended Application Scenarios for 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane Based on Current Evidence


Use as a Structurally Novel Fragment for Library Synthesis

Given the absence of a known biological profile, the most defensible application for this compound is as a building block in the construction of novel screening libraries. Its combination of a quinuclidine core, a trifluoromethyl group, and an ether-linked pyrimidine offers a unique 3D pharmacophore that is underrepresented in commercial libraries. Procurement is justified when the research goal is to explore new chemical space in a target-agnostic manner, as confirmed by the compound's listing as a 'research-use-only' material [1]. The quantified lower molecular weight (273.26 g/mol) and calculated logP (~2.3) relative to some analogs suggest it may have favorable physicochemical properties for fragment-based screening, though this remains a hypothesis requiring in-house validation [1].

Negative Control or Probe for Quinuclidine-Pyrimidine Pharmacophore Studies

In a research program focused on a specific target where other quinuclidine-pyrimidine ether analogs show activity, this specific regioisomer (4-trifluoromethyl vs. 6-trifluoromethyl) could be procured as a negative control to establish structure-activity relationships. Its lack of reported activity is an asset in this context, allowing it to define the specificity profile of the pharmacophore. The risk of generic substitution is high here, as a different substitution pattern could introduce off-target effects and invalidate the SAR study [1][2].

Synthetic Intermediate for Diversification of the 4-Position

The 2-chloro or 2-methylthio precursor to this compound is a common intermediate. If the procurement is for 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane itself, it can serve as a versatile intermediate for further functionalization at the pyrimidine's 5-position, or for derivatization of the quinuclidine nitrogen to create salts or quaternary amines. This application is supported by the general synthetic utility of the chemotype, though no specific yield or scope data exists for this exact compound [2].

Quote Request

Request a Quote for 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.